molecular formula C7H7ClN2O2 B12840193 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

Cat. No.: B12840193
M. Wt: 186.59 g/mol
InChI Key: YYMJIJNQSQXVKV-UHFFFAOYSA-N
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Description

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro and carboxylic acid functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-1H-imidazole with a suitable pyrrole derivative in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but often include key proteins or nucleic acids that are crucial for the biological activity being studied .

Comparison with Similar Compounds

Uniqueness: The presence of both the chloro and carboxylic acid groups in 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid provides unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c8-6-5(7(11)12)9-4-2-1-3-10(4)6/h1-3H2,(H,11,12)

InChI Key

YYMJIJNQSQXVKV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(N2C1)Cl)C(=O)O

Origin of Product

United States

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